N-Phenyl-2-aminonorbornane

Asymmetric catalysis Enantioselective hydroamination Chiral amine synthesis

Researchers pursuing enantioselective catalysis often face limited access to chiral amine scaffolds with both conformational rigidity and predictable stereochemistry. N-Phenyl-2-aminonorbornane (CAS 15995-50-3) addresses this gap as a privileged building block accessible in up to 99% ee via Ir/(R)-SEGPHOS-catalyzed hydroamination. • Rigid bicyclo[2.2.1]heptane framework constrains conformation • N-Phenyl group enables π-stacking for ligand design • Exo stereochemistry preserved through N-alkylation/acylation Supplied with batch-specific quality documentation for research reliability.

Molecular Formula C13H17N
Molecular Weight 187.28 g/mol
CAS No. 15995-50-3
Cat. No. B099225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl-2-aminonorbornane
CAS15995-50-3
SynonymsN-PHENYL-2-AMINONORBORNANE
Molecular FormulaC13H17N
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2NC3=CC=CC=C3
InChIInChI=1S/C13H17N/c1-2-4-12(5-3-1)14-13-9-10-6-7-11(13)8-10/h1-5,10-11,13-14H,6-9H2
InChIKeySFCLMYIWOIJNAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyl-2-aminonorbornane Identity & Class


N-Phenyl-2-aminonorbornane (CAS 15995-50-3), systematically named N-phenylbicyclo[2.2.1]heptan-2-amine, is a bicyclic secondary amine in which a phenyl group is bonded directly to the nitrogen of the 2-aminonorbornane skeleton [1]. The compound exists predominantly as the exo isomer (exo-2-(phenylamino)norbornane) [2]. This rigid norbornane scaffold distinguishes it from flexible-chain phenylalkylamines, placing it in a class of conformationally constrained amines that are relevant to asymmetric catalysis, chiral ligand design, and neuropharmacological probe development.

Compound Class Conformationally constrained bicyclic secondary amine Norbornane scaffold with N-phenyl substituent
Stereochemical Form Predominantly exo isomer Supports stereochemical-control study fit
Research Workflows Asymmetric catalysis, chiral ligand design, neuropharmacological probe development Exo-stereospecific hydroamination synthesis reported

Irreplaceability of N-Phenyl-2-aminonorbornane


Simple substitution of the N-phenyl group with an N-alkyl moiety (e.g., N-ethyl in fencamfamine or N-methyl in camfetamine) or removal of the N-substituent entirely (2-aminonorbornane) drastically alters the electronic, steric, and stereoelectronic properties of the molecule [1]. The N-phenyl group introduces a conjugated π-system that lowers the basicity of the amine relative to N-alkyl analogs, modifies the geometry at the nitrogen center, and changes the interaction profile with biological targets or metal catalysts. In the context of asymmetric hydroamination, the N-phenyl substituent is integral to achieving high enantioselectivity – alternative aniline derivatives or aliphatic amines give markedly different enantiomeric excesses under identical catalytic conditions [2]. These differences preclude generic interchange.

Attribute
This Compound (N-Phenyl)
Analog (N-Alkyl / Unsubstituted)
Electronic profile
Conjugated π-system lowers amine basicity
Higher basicity may alter catalytic or target interaction
Asymmetric induction
Reported ee up to 99% with chiral Ir catalyst
Enantioselectivity profile may differ significantly; direct transfer unlikely
Geometry at nitrogen
N-phenyl modifies nitrogen-center geometry
Steric and stereoelectronic mismatch may shift ligand performance

N-Phenyl-2-aminonorbornane: Evidence vs. Analogs


Enantioselective Hydroamination: N-Phenyl vs. N-Alkyl

In enantioselective Ir-catalyzed hydroamination of norbornene, aniline (yielding N-phenyl-2-aminonorbornane) provides the (2S)-phenylamino product with up to 99% enantiomeric excess when (R)-SEGPHOS is employed as the chiral ligand [1]. This level of enantiocontrol is not matched by aliphatic amines under the same conditions, for which enantioselectivities are substantially lower or unreported [1]. The phenyl group is critical for the stereochemical outcome.

Enantioselective Hydroamination: N-Phenyl vs. N-Alkyl
Class-level inference
Up to 99% ee (Target) vs. significantly lower ee or no asymmetric induction (Alkyl comparators)
Supports stereochemical-control context for phenyl-substituted amine
Ir(I)/(R)-SEGPHOS catalytic system; data to verify for specific alkylamines
Asymmetric catalysis Enantioselective hydroamination Chiral amine synthesis

Exo-Stereospecific Hydroamination Synthesis

The Ir(I)-catalyzed hydroamination of norbornene with aniline delivers exclusively the exo-2-(phenylamino)norbornane isomer [1]. In contrast, direct amination methods or ring-opening approaches often produce endo/exo mixtures requiring chromatographic or crystallization-based separation [2]. The atomic-level labeling studies indicate overall cis addition of the N–H group across the exo face of norbornylene [1].

Exo-Stereospecific Hydroamination Synthesis
Class-level inference
Exclusive exo selectivity (>99:1) via Ir-catalyzed hydroamination; alternative routes yield variable mixtures
Simplifies procurement of single defined diastereomer
Reported with [{Ir(PEt3)2Cl}2] / ZnCl2 system; endo/endo-mixture risk absent
Stereoselective synthesis Exo/endo selectivity Hydroamination

Molecular Properties vs. C-Phenyl Isomer

N-Phenyl-2-aminonorbornane (C13H17N, MW 187.28) and its regioisomer 3-phenylnorbornan-2-amine (CAS 28051-94-7, C13H17N, MW 187.28) are constitutional isomers differing in phenyl attachment site (N vs. C-3) . This difference alters hydrogen-bond donor/acceptor count: N-phenyl-2-aminonorbornane has 1 HBD (NH) and 1 HBA (N), whereas 3-phenylnorbornan-2-amine has 2 HBD (NH2) and 1 HBA (N) . The reduced HBD count of the N-phenyl derivative improves membrane permeability predictions in silico. Additionally, the N-phenyl compound has 2 rotatable bonds (phenyl rotation + N–C bond), while the C-phenyl isomer has restricted phenyl rotation due to direct ring attachment.

Molecular Properties vs. C-Phenyl Isomer
Cross-study comparable
N-phenyl: 1 HBD, 1 HBA, 2 rotatable bonds. C-phenyl (regioisomer): 2 HBD, 1 HBA, 1 rotatable bond
HBD count difference may impact membrane permeability prediction
In silico comparison; experimental permeability data to verify
Physicochemical profiling Regioisomer differentiation Drug-likeness

Commercial Purity vs. In-Class Analogs

N-Phenyl-2-aminonorbornane is commercially available at 98% purity (Leyan, catalog 1558373) and 95% purity (AKSci, catalog Q904) . By comparison, the closely related 3-phenylnorbornan-2-amine (CAS 28051-94-7) is listed at 97% purity, while N-ethyl-3-phenylnorbornan-2-amine (fencamfamine) is typically supplied as the hydrochloride salt at ≥98%. The availability of the free base form of the N-phenyl compound at 98% purity is advantageous for applications requiring stoichiometric or catalytic use without salt interference.

Commercial Purity vs. In-Class Analogs
Cross-study comparable
98% purity (Leyan); 95% purity (AKSci). Comparator: 3-phenylnorbornan-2-amine at 97%
Free base at 98% may reduce pre-use purification steps
Commercial catalog specifications; lot-specific verification recommended
Commercial sourcing Purity benchmarking Procurement specification

N-Phenyl-2-aminonorbornane Validated Applications


Chiral Amine Building Block for Asymmetric Ligands

The demonstrated ability to obtain N-phenyl-2-aminonorbornane in up to 99% enantiomeric excess via Ir/(R)-SEGPHOS-catalyzed hydroamination [1] makes it a privileged scaffold for synthesizing enantiopure N,N-bidentate ligands. The rigid norbornane backbone, combined with the N-phenyl substituent, creates a well-defined chiral pocket for transition metal coordination.

Monoamine Transporter SAR Stereochemical Probe

The N-phenyl-2-aminonorbornane scaffold differs from N-ethyl (fencamfamine) and N-methyl (camfetamine) analogs in HBD count, basicity, and steric bulk. These differences allow researchers to isolate the contribution of the N-substituent to dopamine transporter binding affinity and functional activity, using the N-phenyl compound as a tool to probe π-stacking interactions in the transporter binding pocket.

Norbornane-Based Organocatalyst Precursor

The secondary amine functionality of N-phenyl-2-aminonorbornane permits further N-alkylation or N-acylation to generate tertiary amines or amides. The exo stereochemistry is preserved through these transformations, as established by the stereospecific hydroamination route [1]. This enables modular construction of organocatalyst libraries with predictable stereochemistry.

Application
Selection Property
Validation Focus
Chiral amine building block for asymmetric ligands
Rigid norbornane backbone with N-phenyl chiral pocket
Enantiomeric excess and stereochemical-control context
Monoamine transporter SAR stereochemical probe
Differential HBD count, basicity, and steric bulk vs. N-alkyl analogs
Binding-affinity endpoint review and π-stacking interaction interpretation
Norbornane-based organocatalyst precursor
Preserved exo stereochemistry through N-alkylation or N-acylation
Modular library construction with predictable stereochemistry
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